4-(Bromomethyl)-3-nitropyridine
Overview
Description
4-(Bromomethyl)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-nitropyridine typically involves the bromination of 3-nitropyridine derivatives. One common method is the radical bromination of 4-methyl-3-nitropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient heat management .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-(Aminomethyl)-3-nitropyridine.
Oxidation: 4-(Formyl)-3-nitropyridine or 4-(Carboxyl)-3-nitropyridine.
Scientific Research Applications
4-(Bromomethyl)-3-nitropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-nitropyridine largely depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by forming covalent bonds with active site residues.
Receptor Modulation: It may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 4-(Bromomethyl)-2-nitropyridine
- 4-(Bromomethyl)-3-chloropyridine
- 4-(Bromomethyl)-3-methylpyridine
Comparison: 4-(Bromomethyl)-3-nitropyridine is unique due to the presence of both a bromomethyl and a nitro group on the pyridine ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Compared to its analogs, the nitro group in the 3-position significantly influences its electronic properties and reactivity, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
4-(bromomethyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNXIMJLFYEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 4-(bromomethyl)-3-nitropyridine with aromatic amines?
A: The research paper [] highlights that this compound reacts with aromatic amines to produce 2H-pyrazolo[3,4-c]pyridines (VI). This reaction occurs at elevated temperatures, suggesting a cyclization mechanism where the amine nitrogen attacks the carbon adjacent to the nitro group, displacing the bromide and forming the fused ring system.
Q2: Are there alternative reaction pathways observed for this compound with aromatic amines?
A: While the formation of 2H-pyrazolo[3,4-c]pyridines (VI) is favored at higher temperatures, the research suggests that at room temperature, this compound can undergo direct substitution with aromatic amines. [] This indicates that reaction conditions play a crucial role in determining the final product.
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